molecular formula C10H13BrN2OS B14042492 (R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B14042492
M. Wt: 289.19 g/mol
InChI Key: HUZVSMBFTZNSPZ-OAHLLOKOSA-N
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Description

(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridine moiety and a sulfinamide group

Preparation Methods

The synthesis of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves several steps. One common method includes the reaction of 2-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridine derivatives and sulfinamide analogs .

Scientific Research Applications

(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE stands out due to its unique combination of a bromopyridine moiety and a sulfinamide group. Similar compounds include:

  • (4-Bromopyridin-2-yl)methanamine
  • 4-(2-Bromopyridin-4-yl)morpholine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(R)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/t15-/m1/s1

InChI Key

HUZVSMBFTZNSPZ-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC(=NC=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Br

Origin of Product

United States

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